![molecular formula C16H13FO4 B268581 3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate](/img/structure/B268581.png)
3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly used in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate is not fully understood. However, it is believed to act as an inhibitor of specific enzymes and proteins, leading to changes in cellular function and metabolism. It has been found to have potential anticancer properties by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have low toxicity and is generally well-tolerated in laboratory animals. It has been shown to have potential anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate in lab experiments is its ease of synthesis. It is also relatively inexpensive, making it a cost-effective option for researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Its potential toxicity may also limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research involving 3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and to identify potential targets for anticancer therapy. Other areas of research include its potential use as a precursor in the synthesis of other chemical compounds and its potential applications in the development of new materials and technologies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its ease of synthesis and low toxicity make it an attractive option for researchers. Further studies are needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate involves the reaction between 2-fluorobenzoic acid and ethyl 3-(ethoxycarbonyl)benzoate in the presence of a catalyst such as triethylamine. The reaction proceeds via an esterification process, resulting in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxycarbonyl)phenyl 2-fluorobenzoate has found various applications in scientific research. It is commonly used in the synthesis of other organic compounds, particularly in the pharmaceutical industry. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has also been used as a precursor in the synthesis of other chemical compounds, including polymers and dyes.
Eigenschaften
Molekularformel |
C16H13FO4 |
---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
(3-ethoxycarbonylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C16H13FO4/c1-2-20-15(18)11-6-5-7-12(10-11)21-16(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
ZUUQOQPZPWPMJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.